

Chemical formula and molar mass of (+)-Lysergic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Lysergic acid

Cat. No.: B10850351

[Get Quote](#)

An In-depth Technical Guide to (+)-Lysergic Acid

This guide provides a comprehensive overview of **(+)-Lysergic acid**, a precursor to a wide range of ergoline alkaloids. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological signaling pathways.

Chemical and Physical Properties

(+)-Lysergic acid, also known as D-lysergic acid, is a chiral compound produced by the ergot fungus and found in the seeds of various plants. It serves as a key precursor for the synthesis of numerous pharmaceuticals and psychedelic drugs, most notably lysergic acid diethylamide (LSD).

Property	Value
Chemical Formula	C ₁₆ H ₁₆ N ₂ O ₂
Molar Mass	268.316 g·mol ⁻¹ [1]
Melting Point	238 to 240 °C (460 to 464 °F; 511 to 513 K) [1]
Acidity (pKa)	pKa ₁ = 3.30, pKa ₂ = 7.80 [1]
Legal Status	Table I precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances [1]

Experimental Protocols

Synthesis of (±)-Lysergic Acid

A concise, six-step synthesis of (±)-lysergic acid from commercially available materials has been developed, offering a practical route to this complex alkaloid. The general methodology involves the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Key Stages of Synthesis:

- Coupling Reaction: A halopyridine and a 4-haloindole derivative are coupled as the initial step.
- Dearomatization: Strategic dearomatization of the heteroaromatic starting materials serves as a key functionalization step.
- Cyclization: The final tetracyclic core of lysergic acid is constructed through a cyclization reaction.
- Hydrolysis: The final step involves the hydrolysis of an ester intermediate to yield lysergic acid.

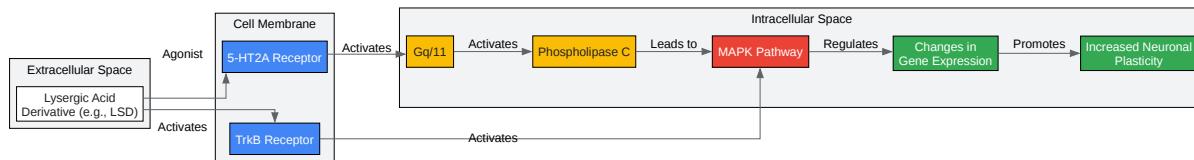
This approach has been demonstrated to produce (±)-lysergic acid in a 12% overall yield.[\[2\]](#) For detailed experimental procedures, including reagent quantities and reaction conditions,

consulting the primary literature from research groups such as Knight et al. is recommended.[\[2\]](#) [\[3\]](#)

Analytical Methods

The analysis of lysergic acid and its derivatives is crucial for both pharmaceutical quality control and forensic applications. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the preferred methods for quantification and identification.

High-Performance Liquid Chromatography (HPLC):


- Sample Preparation: Samples, such as blotter papers containing LSD, are typically extracted with a methanol:water (1:1) mixture in an ultrasonic bath.[\[5\]](#) For other matrices, an acid-base extraction may be employed.
- Chromatographic Conditions: A common mobile phase for the analysis of LSD is a mixture of acetonitrile and a buffer solution.
- Detection: Diode Array Detection (DAD) at a wavelength of 310 nm and Electrochemical Detection (ECD) are effective for quantifying LSD.[\[6\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- These methods are considered the gold standard for the confirmation of lysergic acid derivatives due to their high sensitivity and specificity.[\[7\]](#)
- LC-MS/MS is often preferred as it avoids the potential for thermal degradation of the analyte that can occur in GC-MS and does not typically require a derivatization step.[\[8\]](#)
- These techniques allow for the identification and quantification of lysergic acid and its metabolites, such as 2-oxo-3-hydroxy-LSD (O-H-LSD), in biological samples.[\[8\]](#)

Signaling Pathways

The psychoactive effects of lysergic acid derivatives, particularly LSD, are primarily mediated through their interaction with the serotonin receptor system.

[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by lysergic acid derivatives.

The primary molecular target for the hallucinogenic effects of compounds like LSD is the serotonin 5-HT2A receptor, where it acts as a partial agonist.^{[9][10]} Activation of the 5-HT2A receptor is thought to mediate the profound changes in perception and mood associated with these substances. Additionally, evidence suggests that lysergic acid derivatives can activate TrkB signaling pathways, which are involved in neuroplasticity.^[11] The downstream effects of receptor activation can involve the MAPK pathway, leading to changes in gene expression and ultimately contributing to increased neuronal plasticity.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysergic acid - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Six-Step Synthesis of ($\Delta\pm$)-Lysergic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 5. scielo.br [scielo.br]
- 6. oatext.com [oatext.com]
- 7. 8+ Ways to Drug Test for Acid: Detection Guide [jitsi.cmu.edu.jm]
- 8. mdpi.com [mdpi.com]
- 9. Lysergic acid diethylamide induces increased signalling entropy in rats' prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychedelic LSD activates neurotrophic signal but fails to stimulate neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Chemical formula and molar mass of (+)-Lysergic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10850351#chemical-formula-and-molar-mass-of-lysergic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com